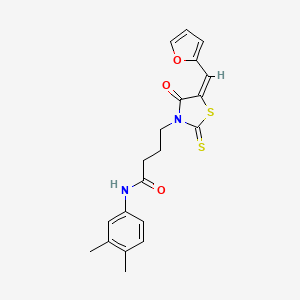

(E)-N-(3,4-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

This compound is a synthetic thiazolidinone derivative characterized by:

- Core structure: A 4-oxo-2-thioxothiazolidin-3-yl moiety, which is a heterocyclic ring system associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

- Substituents: A (3,4-dimethylphenyl) group attached via an amide linkage. A (furan-2-ylmethylene) group at the 5-position of the thiazolidinone ring.

- Configuration: The (E)-stereochemistry of the furan-2-ylmethylene group ensures spatial orientation critical for target binding.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-7-8-15(11-14(13)2)21-18(23)6-3-9-22-19(24)17(27-20(22)26)12-16-5-4-10-25-16/h4-5,7-8,10-12H,3,6,9H2,1-2H3,(H,21,23)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACITXRYYQWLHSD-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibiting IDO can enhance the effectiveness of cancer therapies by reversing tumor-induced immunosuppression. Studies indicate that compounds similar to (E)-N-(3,4-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can significantly improve immune responses against tumors .

Anticancer Activity

Research has demonstrated that this compound exhibits potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Its structural analogs have shown promise in targeting specific cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The thiazolidinone derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

(E)-N-(4-Ethoxyphenyl)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide (CAS: 637318-86-6)

Key Structural Differences :

- Phenyl Substituent: The 4-ethoxyphenyl group replaces the 3,4-dimethylphenyl group in the target compound. Electronic Effects: Ethoxy (-OCH₂CH₃) is electron-donating via resonance, similar to methyl (-CH₃), but introduces greater polarity and steric bulk.

- Biological Implications :

- The ethoxy group may enhance solubility but reduce passive diffusion across lipid bilayers.

- Steric hindrance from the ethoxy substituent could modulate binding affinity to targets like enzymes or receptors.

Table 1: Structural and Predicted Property Comparison

| Property | Target Compound | 4-Ethoxyphenyl Analog (CAS: 637318-86-6) |

|---|---|---|

| Phenyl Substituent | 3,4-Dimethylphenyl | 4-Ethoxyphenyl |

| Molecular Weight (g/mol) | ~421.5 (estimated) | ~437.5 (calculated) |

| logP (Predicted) | ~3.8 (higher lipophilicity) | ~3.2 (moderate lipophilicity) |

| Hydrogen Bond Acceptors | 6 | 7 (additional ether oxygen) |

Pharmacopeial Forum (2017) Thiazolidinone Derivatives

Three stereoisomeric analogs reported in Pharmacopeial Forum (2017) include:

- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Key Differences :

- Backbone Complexity : These compounds feature extended hexan-2-yl backbones with additional hydroxy, acetamido, and tetrahydropyrimidinyl groups.

- Stereochemical Diversity : Multiple chiral centers (e.g., 2S,4S,5S) enable distinct spatial conformations, which may influence target selectivity .

- Functional Groups : Hydroxy (-OH) and acetamido (-NHCOCH₃) groups enhance hydrophilicity and hydrogen-bonding capacity compared to the target compound’s dimethylphenyl group.

Research Findings and Theoretical Implications

- Substituent Effects: Aromatic Rings: 3,4-Dimethylphenyl (target) vs. 4-ethoxyphenyl (CAS: 637318-86-6) vs. 2,6-dimethylphenoxy (PF 2017 compounds) influence electronic and steric profiles. Polar Groups: Ethoxy and hydroxy substituents may improve aqueous solubility but reduce passive diffusion.

- Thiazolidinone Core: Common to all compounds, this moiety likely serves as a pharmacophore for enzyme inhibition (e.g., tyrosine kinases, cyclooxygenases).

- Stereochemistry : The (E)-configuration in the target compound and CAS: 637318-86-6 ensures optimal positioning of the furan ring for target engagement.

Q & A

Q. What challenges arise during large-scale synthesis, and how are they mitigated?

- Methodological Answer : Issues include exotherm control during Knoevenagel condensation and byproduct formation. Solutions:

- Process intensification : Continuous flow reactors (e.g., Corning AFR) with in-line FTIR monitoring.

- Purification : Simulated moving bed (SMB) chromatography for high-throughput separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.